4-(2,4-DICHLOROPHENOXY)-1-(4-ETHYLPIPERAZINO)-1-BUTANONE
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Overview
Description
4-(2,4-DICHLOROPHENOXY)-1-(4-ETHYLPIPERAZINO)-1-BUTANONE is a complex organic compound that features a dichlorophenyl group, a piperazine ring, and an oxobutyl ether moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-DICHLOROPHENOXY)-1-(4-ETHYLPIPERAZINO)-1-BUTANONE typically involves multiple steps. One common method starts with the preparation of the piperazine derivative. This can be achieved through the cyclization of 1,2-diamine derivatives with sulfonium salts . The dichlorophenyl group is then introduced through a substitution reaction, followed by the formation of the oxobutyl ether moiety under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-DICHLOROPHENOXY)-1-(4-ETHYLPIPERAZINO)-1-BUTANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(2,4-DICHLOROPHENOXY)-1-(4-ETHYLPIPERAZINO)-1-BUTANONE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2,4-DICHLOROPHENOXY)-1-(4-ETHYLPIPERAZINO)-1-BUTANONE involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The dichlorophenyl group may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
N-(2,4-dichlorophenyl)-2-(4-ethyl-1-piperazinyl)acetamide: Shares the dichlorophenyl and piperazine moieties but differs in the acetamide group.
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Contains a chlorophenyl group and a piperazine ring but has a thiadiazole moiety instead of the oxobutyl ether.
Uniqueness
4-(2,4-DICHLOROPHENOXY)-1-(4-ETHYLPIPERAZINO)-1-BUTANONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C16H22Cl2N2O2 |
---|---|
Molecular Weight |
345.3 g/mol |
IUPAC Name |
4-(2,4-dichlorophenoxy)-1-(4-ethylpiperazin-1-yl)butan-1-one |
InChI |
InChI=1S/C16H22Cl2N2O2/c1-2-19-7-9-20(10-8-19)16(21)4-3-11-22-15-6-5-13(17)12-14(15)18/h5-6,12H,2-4,7-11H2,1H3 |
InChI Key |
OWXVYRSEWZHJEO-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)C(=O)CCCOC2=C(C=C(C=C2)Cl)Cl |
Canonical SMILES |
CCN1CCN(CC1)C(=O)CCCOC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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